![molecular formula C22H24N4OS B2646268 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946251-50-9](/img/structure/B2646268.png)
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that belongs to the class of indole-based triazole derivatives. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Evaluation of Indole Derivatives
Synthesis of Novel Indole-Benzimidazole Derivatives : Indole carboxylic acids were synthesized and condensed with substituted o-phenylenediamines to produce indole-benzimidazoles, showcasing a method for creating complex molecules for potential therapeutic applications (Wang et al., 2016).
Regioselective Synthesis of 3-Benzylthiazolo[3,2-a]indoles : Utilizing 2-(prop-2-ynylthio)-1H-indoles, this study presents a one-pot operation for synthesizing 3-benzylthiazolo[3,2-a]indoles, illustrating the adaptability of indole derivatives in chemical synthesis (Majumdar & Nath, 2011).
Antimicrobial and Antioxidant Properties
Antimicrobial and Antioxidant Evaluation of Triazole Derivatives : A series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione derivatives were synthesized and evaluated for their antimicrobial and antioxidant properties, demonstrating the potential of these compounds in developing new therapeutics (Baytas et al., 2012).
Corrosion Inhibition
Corrosion Control Using Triazole Derivatives : The study explores the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion inhibition on mild steel, illustrating the application of triazole derivatives in materials science (Bentiss et al., 2009).
Anticancer Activity
In-vitro Anticancer Evaluation of Thiazoles : A research on 5-(2′-indolyl)thiazoles assessed their cytotoxicity against human cancer cell lines, indicating the role of indole derivatives in cancer research and potential therapeutic uses (Vaddula et al., 2016).
properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-15(2)11-12-28-22-25-24-21(19-14-23-20-10-5-4-9-18(19)20)26(22)16-7-6-8-17(13-16)27-3/h4-10,13-15,23H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYUXZBQBOUYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.